3-methoxy-2H-isoquinolin-1-one
Overview
Description
3-methoxy-2H-isoquinolin-1-one is a nitrogen-heterocyclic compound that belongs to the isoquinolone family. Isoquinolones are known for their versatile biological and physiological activities, making them significant in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2H-isoquinolin-1-one can be achieved through several methods. One common approach involves the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes. This method utilizes transition-metal-catalyzed aryl C–H oxidative cyclocondensation, often employing catalysts such as palladium or nickel .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale cyclocondensation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can yield dihydroisoquinolinone derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, can produce N-alkylated isoquinolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Dihydroisoquinolinone derivatives.
Substitution: N-alkylated isoquinolinones.
Scientific Research Applications
3-methoxy-2H-isoquinolin-1-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 3-methoxy-2H-isoquinolin-1-one involves its interaction with specific molecular targets. For instance, substituted isoquinolinones have been shown to selectively bind to melatonin MT2 receptors, influencing various physiological processes. The compound’s effects are mediated through receptor-mediated cAMP inhibition, intracellular calcium mobilization, and phosphorylation of extracellular signal-regulated protein kinases .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the methoxy group.
3,4-dihydroisoquinolinone: A reduced form of isoquinolinone with different biological activities.
N-alkylated isoquinolinones: Compounds with alkyl groups attached to the nitrogen atom, exhibiting varied pharmacological properties
Uniqueness
3-methoxy-2H-isoquinolin-1-one is unique due to its methoxy group, which enhances its binding affinity and selectivity towards specific receptors. This structural feature distinguishes it from other isoquinolinones and contributes to its distinct biological activities .
Properties
IUPAC Name |
3-methoxy-2H-isoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-6-7-4-2-3-5-8(7)10(12)11-9/h2-6H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBOHUIYVCEVLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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